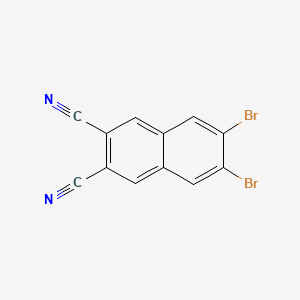

6,7-Dibromonaphthalene-2,3-dicarbonitrile

説明

6,7-Dibromonaphthalene-2,3-dicarbonitrile (CAS: 74815-81-9) is a naphthalene derivative featuring bromine substituents at positions 6 and 7 and cyano groups at positions 2 and 2. Its molecular formula is C₁₂H₄Br₂N₂ (MW: 335.98 g/mol), and it is a key precursor for synthesizing naphthalocyanines—π-extended macrocycles used in photodynamic therapy, near-infrared (NIR) optics, and photoacoustic imaging . The bromine atoms enhance reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the introduction of bulky aromatic groups (e.g., 2-naphthyl) to tune aggregation behavior and optoelectronic properties .

特性

IUPAC Name |

6,7-dibromonaphthalene-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br2N2/c13-11-3-7-1-9(5-15)10(6-16)2-8(7)4-12(11)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUVAAVMNCSZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=CC(=C1C#N)C#N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348134 | |

| Record name | 2,3-Dibromo-6,7-dicyanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74815-81-9 | |

| Record name | 2,3-Dibromo-6,7-dicyanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dibromo-6,7-dicyanonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Bromination of 6,7-Dicyanonaphthalene

One of the primary methods for synthesizing 6,7-dibromonaphthalene-2,3-dicarbonitrile is through the bromination of 6,7-dicyanonaphthalene. This reaction typically involves:

- Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent.

- Solvents : Acetic acid or chloroform are commonly used as solvents to facilitate the reaction.

- Conditions : The reaction is conducted under controlled temperature conditions to ensure selectivity and yield.

The bromination occurs via electrophilic aromatic substitution, where bromine atoms are introduced at the 6 and 7 positions of the naphthalene ring.

Reaction Conditions and Yields

The reaction conditions play a crucial role in determining the yield and purity of the final product. Typical parameters include:

- Temperature : Controlled temperatures (often between 0°C to room temperature) are maintained to optimize yield.

- Reaction Time : The duration can vary from several hours to overnight depending on the concentration of reagents and desired yield.

| Parameter | Typical Value |

|---|---|

| Temperature | 0°C - Room Temperature |

| Reaction Time | Several hours to overnight |

| Solvent | Acetic acid or chloroform |

In industrial settings, the production of this compound follows similar synthetic routes but employs larger-scale processes:

- Use of Industrial Reagents : High-purity reagents are utilized to ensure minimal impurities.

- Scalability : The reactions are designed for scalability while maintaining high yields.

- Purification Techniques : After synthesis, compounds are often purified using recrystallization or chromatography techniques.

Pd-Catalyzed Coupling Reactions

Another method involves using palladium-catalyzed coupling reactions where this compound serves as a key building block for synthesizing more complex organic molecules:

- Reagents : Various boronic acids can be coupled with the dibromonaphthalene.

- Conditions : The reactions typically occur in a solvent mixture like dioxane and acetonitrile under an inert atmosphere.

Summary of Synthetic Routes

| Synthetic Route | Key Features |

|---|---|

| Bromination of Dicyanonaphthalene | Electrophilic substitution; controlled conditions |

| Pd-Catalyzed Coupling | Utilizes boronic acids; forms complex derivatives |

Research indicates that this compound exhibits interesting electronic properties due to its electron-withdrawing cyano groups. These properties enhance its potential applications in organic electronics and materials science.

Applications

The compound has been explored for various applications:

- Organic Electronics : As an electron acceptor material in organic solar cells.

- Medicinal Chemistry : Investigated for potential biological activities including antimicrobial properties.

化学反応の分析

Types of Reactions

6,7-Dibromonaphthalene-2,3-dicarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution: Formation of derivatives with different substituents replacing the bromine atoms.

Reduction: Formation of 2,3-diamino-6,7-dicyanonaphthalene.

Oxidation: Formation of naphthoquinone derivatives.

科学的研究の応用

6,7-Dibromonaphthalene-2,3-dicarbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 6,7-Dibromonaphthalene-2,3-dicarbonitrile involves its interaction with molecular targets through its bromine and cyano groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through pathways involving electrophilic and nucleophilic interactions, as well as redox reactions.

類似化合物との比較

6-tert-Butylnaphthalene-2,3-dicarbonitrile

- Structure : Features a tert-butyl group at position 6 instead of bromine.

- Key Properties :

- Crystallographic studies reveal π-π stacking interactions in the solid state, with molecules aligned on mirror planes .

- The tert-butyl group introduces steric hindrance, reducing aggregation compared to brominated analogues.

- Synthesis : Typically prepared via nucleophilic substitution or direct alkylation, with yields influenced by steric effects .

Naphthalene-2,7-dicarbonitrile (NDC)

- Structure: Cyano groups at positions 2 and 7 instead of 2 and 3.

- Key Differences: Reactivity: The shifted cyano groups alter electronic conjugation, reducing suitability for naphthalocyanine synthesis compared to 2,3-substituted derivatives . Biological Activity: Demonstrates antioxidant properties via free radical scavenging, a trait less explored in 6,7-dibromo derivatives .

Phenyl-Substituted Analogues (e.g., 3-Ethylthiophenyl-naphthalene-2,3-dicarbonitrile)

- Structure : Bulky phenyl or aryl groups at positions 6 and 5.

- Synthesis : Achieved via Suzuki coupling, but yields (64–66%) are lower than for smaller substituents (75–85% for phenyl groups) due to steric hindrance .

- Aggregation Behavior : Bulky groups like 2-naphthyl reduce π-stacking in naphthalocyanines, improving solubility and disaggregation in coordinating solvents (e.g., pyridine) .

Comparative Data Table

生物活性

6,7-Dibromonaphthalene-2,3-dicarbonitrile is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, particularly in medicinal chemistry.

This compound (C₁₂H₄Br₂N₂) is characterized by its dibromo and dicarbonitrile functional groups, which contribute to its electron-deficient nature. The compound can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction involving 6,7-dibromo-2,3-dicyanonaphthalene and boronic acids .

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₄Br₂N₂ |

| Molecular Weight | 328.98 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this compound have shown high inhibitory activity against chemosensitive cancer cell lines . The mechanism of action appears to involve apoptosis induction as demonstrated through staining assays (AO/EB staining and Hoechst 33258 staining) .

Interaction with Biomolecules

The interaction of this compound with biomolecules such as ct-DNA has been investigated using biophysical techniques. Gel electrophoresis assays have shown that the compound can cleave plasmid DNA via hydrolytic and oxidative pathways . This property suggests potential applications in gene therapy or as a chemotherapeutic agent.

Table 2: Biological Activity Summary

| Activity Type | Observations |

|---|---|

| Cytotoxicity | High activity against cancer cell lines |

| DNA Interaction | Cleavage of plasmid DNA |

| Induction of Apoptosis | Confirmed through staining assays |

Case Studies

- Cytotoxicity Assay : In a study assessing the cytotoxic effects of various naphthalene derivatives, this compound was found to inhibit cell proliferation in multiple cancer cell lines at low concentrations. The IC50 values were significantly lower than those of standard chemotherapeutic agents .

- Mechanistic Studies : Further investigations into the mechanism revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting oxidative stress as a contributing factor to its cytotoxic effects .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6,7-dibromonaphthalene-2,3-dicarbonitrile, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. A published procedure involves bromination of naphthalene precursors under controlled conditions . Key optimization strategies include:

- Using excess nucleophiles (e.g., amines or thiolates) to drive substitution reactions to completion.

- Employing additives like CsF to enhance reactivity in low-nucleophilicity scenarios (e.g., phenothiazine substitution) .

- Avoiding isolation of intermediates with similar chromatographic retention factors (Rf) by adopting one-pot syntheses, which improves overall yield (e.g., 30% yield achieved without isolating intermediates) .

Q. How can researchers address challenges in purifying intermediates during synthesis?

- Methodological Answer :

- Use advanced chromatographic techniques (e.g., preparative HPLC) to separate compounds with overlapping Rf values.

- Modify mobile phases (e.g., polarity gradients) to enhance separation on silica gel .

- For stubborn cases, prioritize spectroscopic characterization (e.g., NMR, MS) of crude mixtures to confirm intermediate formation before proceeding .

Q. What analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- 2D NMR (e.g., HSQC, HMBC) to resolve aromatic proton-carbon correlations, distinguishing bromine and cyano substituents .

- X-ray diffraction for unambiguous crystallographic determination, particularly if discrepancies arise in proposed structures (e.g., corrected fluorophore core structures in related dicarbonitriles) .

- Mass spectrometry (HRMS) to verify molecular weight and isotopic patterns from bromine atoms .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) calculations can predict electron-deficient sites, guiding Suzuki-Miyaura or Ullmann couplings. For example, pyrazine-2,3-dicarbonitrile derivatives show enhanced reactivity at halogenated positions due to electron-withdrawing cyano groups .

- Experimental validation via kinetic studies (e.g., monitoring reaction progress with in-situ IR or UV-Vis spectroscopy) .

Q. How do electronic properties of this compound influence its photophysical or catalytic applications?

- Methodological Answer :

- Cyclic voltammetry to determine redox potentials, critical for assessing suitability in photocatalysis (e.g., dicyanopyrazine derivatives act as photoredox catalysts due to strong electron-accepting cyano groups) .

- Time-resolved fluorescence spectroscopy to study excited-state dynamics, which correlate with charge-transfer efficiency .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer :

- Temperature control : Lower temperatures (<0°C) suppress undesired dimerization or over-substitution.

- Protecting groups : Temporarily block reactive sites (e.g., cyano groups) with trimethylsilyl agents to direct bromine substitution .

- Computational screening : Use DFT to model reaction pathways and identify thermodynamic/kinetic bottlenecks .

Q. How can this compound be integrated into polymeric or supramolecular systems?

- Methodological Answer :

- Co-polymerization : React with diols or diamines to form polyimides or polyazines, leveraging its dual electrophilic sites .

- Self-assembly : Utilize π-π stacking of naphthalene cores and hydrogen bonding from cyano groups to construct metal-organic frameworks (MOFs) .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to reconcile variability?

- Resolution :

- Compare reaction conditions (e.g., solvent purity, catalyst batch) across studies. For example, CsF purity significantly impacts phenothiazine substitution efficiency .

- Replicate procedures with strict inert-atmosphere controls (e.g., Schlenk line) to minimize moisture/oxygen interference .

Conflicting DFT vs. experimental data on reaction pathways

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。